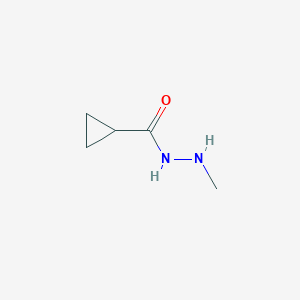
2-Tert-butyl-1-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group and a propyl group attached to the piperazine ring. Piperazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl-1-propylpiperazine typically involves the reaction of piperazine with tert-butyl and propyl halides under basic conditions. One common method includes the use of N-Boc piperazine, which is reacted with tert-butyl and propyl halides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial production methods often involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into the piperazine ring, resulting in a more sustainable and versatile production process .
Analyse Chemischer Reaktionen
2-Tert-butyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1-propylpiperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-1-propylpiperazine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-1-propylpiperazine can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of tert-butyl and propyl groups in this compound imparts distinct properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H24N2 |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
2-tert-butyl-1-propylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-5-7-13-8-6-12-9-10(13)11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
MXWVSRKWVKDYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCNCC1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)



![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)





![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)


